Head-to-Head Potency Comparison: Compound 6d (IC50 ~10 μM) Versus Known LEDGF/p75–IN PPI Inhibitors in Biochemical Assays
In a direct ELISA-based biochemical assay measuring the disruption of the LEDGF/p75–IN interaction, compound 6d demonstrated an IC50 of approximately 10 μM [1]. This places 6d within an intermediate potency range among reported small-molecule LEDGF/p75–IN PPI inhibitors: less potent than the ALLINI (±)-BI-D (IC50 = 2.4–2.9 μM against LEDGF/p75–IN binding) [2] and the N-aryl-naphthylamine lead 11e (IC50 = 2.5 μM) [3], but more potent or comparable to dexlansoprazole (IC50 = 4.8 μM in a bead-based IN–LEDGF/p75 PPI assay) [4] and the 8-hydroxyquinoline series lead compounds reported in fragment-based screens [5]. The ~10 μM IC50 of 6d was obtained using purified recombinant HIV-1 IN and LEDGF/p75 protein in an ELISA format with the specific addition-order experimental design confirming competitive mutual exclusivity [1]. This contrasts with ALLINIs, which achieve single-digit micromolar to nanomolar IN multimerization EC50 values but do not competitively displace LEDGF/p75 from pre-formed IN–LEDGF/p75 complexes in the same manner [2].
| Evidence Dimension | In vitro IC50 for LEDGF/p75–IN protein–protein interaction disruption |
|---|---|
| Target Compound Data | IC50 ~10 μM (compound 6d) |
| Comparator Or Baseline | (±)-BI-D (ALLINI): IC50 2.4–2.9 μM; Compound 11e (N-aryl-naphthylamine): IC50 2.5 μM; Dexlansoprazole: IC50 4.8 μM; 8-Hydroxyquinoline leads: IC50 values in low micromolar range (exact values not cross-standardized) |
| Quantified Difference | 6d is approximately 3.4–4.2-fold less potent than BI-D, approximately 4-fold less potent than 11e, approximately 2.1-fold less potent than dexlansoprazole, but offers a mechanistically distinct competitive displacement profile not shared by BI-D or ALLINIs |
| Conditions | ELISA-based biochemical assay with recombinant HIV-1 IN and LEDGF/p75 proteins for 6d [1]; homogeneous time-resolved fluorescence (HTRF) or AlphaScreen assays for ALLINIs [2]; bead-based Ni²⁺-coated magnetic agarose assay for dexlansoprazole [4]; fluorescence polarization assay for N-aryl-naphthylamines [3] |
Why This Matters
Procurement decisions must consider that compound 6d occupies a defined potency niche among LEDGF/p75–IN PPI inhibitors, offering an orthogonal competitive mechanism rather than the allosteric IN multimerization mechanism of more potent ALLINIs, which is critical for mechanism-of-action deconvolution studies.
- [1] George A, Gopi Krishna Reddy A, Satyanarayana G, Raghavendra NK. 1,2,3,4-Tetrahydroisoquinolines as inhibitors of HIV-1 integrase and human LEDGF/p75 interaction. Chem Biol Drug Des. 2018;91(6):1133-1140. doi:10.1111/cbdd.13175. PMID: 29405651. View Source
- [2] Tsiang M, Jones GS, Niedziela-Majka A, et al. New class of HIV-1 integrase (IN) inhibitors with a dual mode of action. J Biol Chem. 2012;287(25):21189-21203. doi:10.1074/jbc.M112.347534. View Source
- [3] De Luca L, Gitto R, Christ F, et al. Discovery of N-aryl-naphthylamines as in vitro inhibitors of the interaction between HIV integrase and the cofactor LEDGF/p75. Eur J Med Chem. 2015;101:288-294. doi:10.1016/j.ejmech.2015.06.036. View Source
- [4] Zhang DW, He HQ, Liu MM, Meng ZX, Guo SX. A novel assay for screening inhibitors targeting HIV integrase LEDGF/p75 interaction based on Ni²⁺ coated magnetic agarose beads. Sci Rep. 2016;6:33105. doi:10.1038/srep33105. View Source
- [5] Serrao E, Debnath B, Otake Y, et al. Fragment-based discovery of 8-hydroxyquinoline inhibitors of the HIV-1 integrase-lens epithelium-derived growth factor/p75 (IN-LEDGF/p75) interaction. J Med Chem. 2013;56(6):2311-2322. doi:10.1021/jm301632e. View Source
